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Compound of Interest

Compound Name: 1-Bromo-8-Chloroisoquinoline

Cat. No.: B573170 Get Quote

An In-Depth Technical Guide to 1-Bromo-8-chloroisoquinoline: A Versatile Scaffold for

Modern Drug Discovery

Abstract
The isoquinoline core is a privileged heterocyclic motif, forming the structural basis for a vast

number of natural products and synthetic compounds with significant therapeutic applications.

[1][2] 1-Bromo-8-chloroisoquinoline (CAS No. 1359828-80-0) represents a strategically

functionalized building block, poised for the synthesis of complex molecular architectures. Its

unique arrangement of two distinct halogen atoms on the isoquinoline framework offers a

platform for selective, stepwise functionalization, making it a molecule of considerable interest

to researchers in medicinal chemistry and materials science. This guide provides a

comprehensive technical overview of its properties, a plausible synthetic strategy, its

anticipated chemical reactivity, and its potential as a core scaffold in the development of novel

therapeutics. Due to the limited specific literature on this precise isomer, this document

synthesizes information from established chemical principles and data on analogous structures

to provide a robust and scientifically grounded resource for laboratory professionals.

Core Molecular Profile and Spectroscopic
Characterization
1-Bromo-8-chloroisoquinoline is a di-halogenated aromatic heterocycle. Its structure

presents unique electronic and steric properties that govern its reactivity and spectroscopic
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signature.

Physicochemical Properties
The key physicochemical properties of 1-Bromo-8-chloroisoquinoline are summarized in the

table below. These values are critical for designing reaction conditions, purification protocols,

and for computational modeling studies.

Property Value Source

CAS Number 1359828-80-0 [3]

Molecular Formula C₉H₅BrClN [4]

Molecular Weight 242.50 g/mol [4]

Appearance
Predicted: Off-white to yellow

solid

General observation for similar

compounds

Solubility

Predicted: Soluble in

chlorinated solvents (DCM,

chloroform), ethers (THF,

dioxane), and aromatic

solvents (toluene). Sparingly

soluble in alcohols and

insoluble in water.

General chemical principles

Predicted Spectroscopic Data
While experimental spectra for this specific compound are not widely published, a detailed

analysis of its structure allows for the accurate prediction of its key spectroscopic features.

These predictions are based on established NMR chemical shift increments, IR frequency

correlations, and known mass spectrometric fragmentation patterns of halogenated

heterocycles.[5][6]

¹H NMR (Predicted, 500 MHz, CDCl₃): The ¹H NMR spectrum is expected to show five

distinct signals in the aromatic region (δ 7.5-8.5 ppm). The proton at C4 will likely be the

most deshielded due to the influence of the adjacent nitrogen and the C1-bromo substituent.

Protons H5, H6, and H7 on the carbocyclic ring will exhibit characteristic coupling patterns.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

H3 ~7.75 d J ≈ 6.0 Coupled to H4.

H4 ~8.40 d J ≈ 6.0

Deshielded by

adjacent

nitrogen.

H5 ~7.95 d J ≈ 8.0 Coupled to H6.

H6 ~7.60 t J ≈ 8.0
Coupled to H5

and H7.

H7 ~7.85 d J ≈ 8.0

Deshielded by

peri-interaction

with C8-Cl.

¹³C NMR (Predicted, 125 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum will display

nine signals. The carbons bearing the halogens (C1 and C8) and those adjacent to the

nitrogen (C1 and C3) will have characteristic chemical shifts.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C1 ~145
Attached to Bromine and

adjacent to Nitrogen.

C3 ~122

C4 ~152 Adjacent to Nitrogen.

C4a ~128 Bridgehead carbon.

C5 ~130

C6 ~127

C7 ~135

C8 ~133 Attached to Chlorine.

C8a ~138 Bridgehead carbon.

The IR spectrum will be dominated by vibrations characteristic of the substituted aromatic

system.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Vibration Type

C=C / C=N 1610-1500 Aromatic ring stretching

C-H 3100-3000 Aromatic C-H stretching

C-Cl 850-750 C-Cl stretching

C-Br 700-600 C-Br stretching

Electron Impact (EI) or Electrospray Ionization (ESI) will reveal a characteristic isotopic pattern

for the molecular ion due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈

3:1). This results in a distinctive cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and

[M+4]⁺.

Expected Molecular Ion Cluster:
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m/z 241 (C₉H₅⁷⁹Br³⁵ClN)

m/z 243 (C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN)

m/z 245 (C₉H₅⁸¹Br³⁷ClN)

Predicted Fragmentation: The primary fragmentation pathway is expected to be the loss of a

bromine radical (•Br), followed by the loss of a chlorine radical (•Cl) or hydrogen cyanide

(HCN) from the pyridine ring, which is a common fragmentation pattern for isoquinoline

alkaloids.[7][8]

Proposed Synthesis Methodology
The synthesis of highly substituted isoquinolines can be challenging, particularly with electron-

withdrawing groups on the carbocyclic ring. Traditional methods like the Bischler-Napieralski

reaction are often inefficient for such substrates.[4][9] A more viable, albeit potentially low-

yielding, approach is the Pomeranz-Fritsch reaction, which constructs the isoquinoline core

from a benzaldehyde and an aminoacetaldehyde acetal.[3][10]

Rationale for Synthetic Route Selection
The Pomeranz-Fritsch synthesis is chosen for its convergence and its tolerance for a wider

range of electronic substituents on the benzaldehyde precursor compared to electrophilic

aromatic substitution-based methods. The key step is an acid-catalyzed intramolecular

cyclization. While electron-withdrawing groups like halogens deactivate the aromatic ring

towards this electrophilic attack, forcing conditions can often drive the reaction to completion.

Proposed Retrosynthetic Analysis and Forward
Synthesis
A plausible synthesis begins with a commercially available or readily prepared 2-chloro-3-

bromobenzaldehyde.
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Retrosynthesis

1-Bromo-8-chloroisoquinoline

Benzalaminoacetal Intermediate

Pomeranz-Fritsch Cyclization

2-Chloro-3-bromobenzaldehyde +
Aminoacetaldehyde dimethyl acetal

Condensation (Schiff Base Formation)

Click to download full resolution via product page

Caption: Retrosynthetic analysis for 1-Bromo-8-chloroisoquinoline.

Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a proposed methodology and requires optimization in a laboratory setting.

Step 1: Formation of the Benzalaminoacetal Intermediate

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, add 2-chloro-3-bromobenzaldehyde (1.0 eq.), aminoacetaldehyde dimethyl

acetal (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is

formed. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting

benzaldehyde is consumed.

Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated

aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude
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benzalaminoacetal intermediate. This intermediate is often used in the next step without

further purification.

Step 2: Acid-Catalyzed Cyclization to 1-Bromo-8-chloroisoquinoline

Setup: In a separate flask, add concentrated sulfuric acid (e.g., 10-20 equivalents) and cool it

to 0 °C in an ice bath.

Reaction: Slowly add the crude benzalaminoacetal intermediate from Step 1 to the cold

sulfuric acid with vigorous stirring. Allow the mixture to slowly warm to room temperature and

then heat (e.g., 60-80 °C) for several hours. The reaction progress should be monitored by

quenching small aliquots and analyzing by LC-MS.

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to

pH > 10 with a concentrated sodium hydroxide solution, ensuring the temperature is kept

low.

Extraction & Purification: Extract the aqueous layer multiple times with dichloromethane or

ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate. Purify the crude product by column chromatography on silica gel to obtain 1-
Bromo-8-chloroisoquinoline.

Chemical Reactivity and Synthetic Utility
The primary value of 1-Bromo-8-chloroisoquinoline in synthetic chemistry lies in the

differential reactivity of its two halogen substituents, enabling selective functionalization.

Orthogonal Reactivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows

the order: I > Br > OTf >> Cl.[11] This principle is the cornerstone of a selective

functionalization strategy for 1-Bromo-8-chloroisoquinoline.

Position C1 (Bromo): The C-Br bond at the 1-position is significantly more susceptible to

oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 8-position. This allows for a

wide range of cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig
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amination, Sonogashira, and Heck reactions—to be performed selectively at the C1 position

under conditions that leave the C8-Cl bond intact.[12][13]

Position C8 (Chloro): The C-Cl bond is much more robust. Its functionalization typically

requires more forcing conditions, such as higher temperatures and specialized, highly active

catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or

XPhos). This two-tiered reactivity allows for a sequential coupling strategy.

1-Bromo-8-chloroisoquinoline 1-Aryl-8-chloroisoquinoline

Suzuki Coupling
(Mild Conditions)
[Pd catalyst, base,

Ar-B(OH)2]
1-Aryl-8-amino-isoquinoline

Buchwald-Hartwig Amination
(Forcing Conditions)

[Pd catalyst, strong base,
ligand, R2NH]

Click to download full resolution via product page

Caption: Workflow for selective, sequential cross-coupling reactions.

Detailed Protocol: Selective Suzuki-Miyaura Coupling at
C1
This protocol provides a robust starting point for the arylation of the C1 position.

Setup: To an oven-dried reaction vial, add 1-Bromo-8-chloroisoquinoline (1.0 eq.), the

desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄

(tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.).

Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water

(4:1 ratio). Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.

Reaction: Seal the vial and heat the mixture to 80-90 °C with stirring for 4-12 hours. Monitor

the reaction by TLC or LC-MS for the disappearance of the starting material.

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the

layers and extract the aqueous phase with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the residue via column chromatography to yield the 1-aryl-8-

chloroisoquinoline product.

Causality of Choices:

Catalyst: Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings with aryl bromides and is

generally not active enough to react with the aryl chloride under these mild conditions.[14]

Base: Potassium carbonate is a moderately strong base, sufficient for the transmetalation

step of the Suzuki cycle without promoting side reactions.

Solvent: The dioxane/water system is effective at dissolving both the organic and inorganic

reagents required for the reaction. Degassing is critical to prevent oxidation and deactivation

of the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr)
The C1 position is activated towards nucleophilic attack by the adjacent electron-withdrawing

nitrogen atom of the isoquinoline ring. This allows for SNAr reactions with strong nucleophiles

like alkoxides or thiolates, providing an alternative to metal-catalyzed methods for introducing

heteroatom substituents at this position. The C8 position is not activated in this manner and will

not undergo SNAr.

Potential Applications in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-

approved drugs and clinical candidates.[1][15] 1-Bromo-8-chloroisoquinoline serves as a

high-potential starting material for generating libraries of novel compounds for biological

screening.

Kinase Inhibitors: Many potent kinase inhibitors feature a substituted heterocyclic core. The

ability to introduce diverse aryl and amino groups onto the isoquinoline scaffold via selective

cross-coupling makes it an ideal platform for exploring structure-activity relationships (SAR)

against various kinase targets.
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Antimicrobial and Anticancer Agents: Halogenated quinolines and isoquinolines have

demonstrated significant antibacterial and anticancer properties.[2] The dual halogenation of

this scaffold provides two points for diversification to optimize potency and selectivity against

cancer cell lines or microbial pathogens.

CNS-Active Agents: The tetrahydroisoquinoline core, accessible via reduction of the

isoquinoline ring, is prevalent in compounds targeting the central nervous system (CNS).

Safety and Handling
As with all halogenated aromatic compounds, 1-Bromo-8-chloroisoquinoline should be

handled with appropriate care in a well-ventilated fume hood.

Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.

Causes skin and serious eye irritation. May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
1-Bromo-8-chloroisoquinoline is a strategically designed synthetic building block with

significant potential for applications in drug discovery and materials science. While specific

literature on this compound is sparse, a thorough understanding of fundamental isoquinoline

chemistry allows for the confident prediction of its properties and reactivity. The key feature of

this molecule is the orthogonal reactivity of its C1-bromo and C8-chloro substituents, which

enables chemists to perform selective, stepwise functionalizations. This capability facilitates the

efficient construction of diverse molecular libraries, accelerating the discovery of novel

compounds with therapeutic potential. This guide provides the foundational knowledge and

practical protocols necessary for researchers to effectively utilize this versatile scaffold in their

synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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